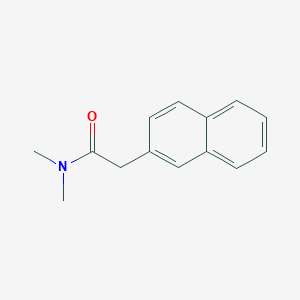
3-bromo-4-chloro-N-methyl-N-(3-phenylpropyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-4-chloro-N-methyl-N-(3-phenylpropyl)benzamide, also known as BCPB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BCPB belongs to the class of benzamide derivatives, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 3-bromo-4-chloro-N-methyl-N-(3-phenylpropyl)benzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. 3-bromo-4-chloro-N-methyl-N-(3-phenylpropyl)benzamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in the inflammatory response. 3-bromo-4-chloro-N-methyl-N-(3-phenylpropyl)benzamide has also been found to bind to the benzodiazepine receptor, which is a receptor that plays a role in anxiety and depression.
Biochemical and Physiological Effects:
3-bromo-4-chloro-N-methyl-N-(3-phenylpropyl)benzamide has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo. 3-bromo-4-chloro-N-methyl-N-(3-phenylpropyl)benzamide has also been found to reduce inflammation and pain in animal models. In addition, 3-bromo-4-chloro-N-methyl-N-(3-phenylpropyl)benzamide has been found to exhibit anxiolytic and antidepressant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-bromo-4-chloro-N-methyl-N-(3-phenylpropyl)benzamide in lab experiments is its diverse biological activity. 3-bromo-4-chloro-N-methyl-N-(3-phenylpropyl)benzamide has been found to exhibit antitumor, anti-inflammatory, and analgesic effects, making it a potential candidate for various therapeutic applications. However, one of the limitations of using 3-bromo-4-chloro-N-methyl-N-(3-phenylpropyl)benzamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 3-bromo-4-chloro-N-methyl-N-(3-phenylpropyl)benzamide. One direction is to further investigate its potential use as an antidepressant and anxiolytic agent. Another direction is to study its potential use in the treatment of cancer and inflammation. Additionally, further research is needed to understand the mechanism of action of 3-bromo-4-chloro-N-methyl-N-(3-phenylpropyl)benzamide and to develop more efficient synthesis methods.
Synthesemethoden
The synthesis of 3-bromo-4-chloro-N-methyl-N-(3-phenylpropyl)benzamide involves the reaction of 3-bromo-4-chlorobenzoyl chloride with N-methyl-N-(3-phenylpropyl)amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform at room temperature. The resulting product is then purified through recrystallization using a suitable solvent.
Wissenschaftliche Forschungsanwendungen
3-bromo-4-chloro-N-methyl-N-(3-phenylpropyl)benzamide has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit antitumor, anti-inflammatory, and analgesic effects. 3-bromo-4-chloro-N-methyl-N-(3-phenylpropyl)benzamide has also been studied for its potential use as an antidepressant and anxiolytic agent.
Eigenschaften
IUPAC Name |
3-bromo-4-chloro-N-methyl-N-(3-phenylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrClNO/c1-20(11-5-8-13-6-3-2-4-7-13)17(21)14-9-10-16(19)15(18)12-14/h2-4,6-7,9-10,12H,5,8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POSLCJLGQPHDEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-4-chloro-N-methyl-N-(3-phenylpropyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2,5-Dibromothiophen-3-yl)methylamino]propan-1-ol](/img/structure/B6635506.png)
![2-[(1-Methylimidazole-4-carbonyl)-propan-2-ylamino]acetic acid](/img/structure/B6635510.png)
![4-[(1-Methylimidazole-4-carbonyl)amino]butanoic acid](/img/structure/B6635517.png)
![(2R)-3-methyl-2-[(1-methylimidazole-4-carbonyl)amino]butanoic acid](/img/structure/B6635529.png)
![2,2-Dimethyl-3-[(1-methylimidazole-4-carbonyl)amino]propanoic acid](/img/structure/B6635536.png)
![(2R)-2-[(1-methylimidazole-4-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B6635543.png)




![3-[(4-Chloro-2-methylbenzoyl)amino]propanoic acid](/img/structure/B6635580.png)
![2-[(4-Chloro-2-methylbenzoyl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B6635588.png)
![2-[4-(4-Chloro-2-methylbenzoyl)morpholin-3-yl]acetic acid](/img/structure/B6635596.png)